molecular formula C8H13ClN2 B14759009 4-chloro-3,5-dimethyl-1-propyl-1H-pyrazole

4-chloro-3,5-dimethyl-1-propyl-1H-pyrazole

Cat. No.: B14759009
M. Wt: 172.65 g/mol
InChI Key: DZLXWHTVAVLTSF-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dimethyl-1-propyl-1H-pyrazole is a heterocyclic organic compound with the molecular formula C8H13ClN2. This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of chlorine and methyl groups at specific positions on the ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-3,5-dimethyl-1-propyl-1H-pyrazole typically involves the reaction of 3,5-dimethyl-1-propylpyrazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or chloroform. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3,5-dimethyl-1-propyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The pyrazole ring can be reduced to form pyrazolines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), mild heating.

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Major Products:

    Substitution: Amino, thio, or alkoxy derivatives of this compound.

    Oxidation: Alcohols or carboxylic acids.

    Reduction: Pyrazolines.

Scientific Research Applications

4-Chloro-3,5-dimethyl-1-propyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 4-chloro-3,5-dimethyl-1-propyl-1H-pyrazole involves its interaction with specific molecular targets. The chlorine and methyl groups on the pyrazole ring influence its binding affinity to enzymes and receptors. The compound can inhibit or activate certain biochemical pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, making it a potential candidate for anti-inflammatory or anticancer therapies.

Comparison with Similar Compounds

    4-Chloro-3,5-dimethyl-1H-pyrazole: Lacks the propyl group, leading to different reactivity and biological activity.

    3,5-Dimethyl-4-chloropyrazole: Similar structure but without the propyl group, affecting its chemical properties.

    4-Chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate: Contains a carbodithioate group, used in polymer chemistry.

Uniqueness: 4-Chloro-3,5-dimethyl-1-propyl-1H-pyrazole is unique due to the presence of the propyl group, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.

Properties

Molecular Formula

C8H13ClN2

Molecular Weight

172.65 g/mol

IUPAC Name

4-chloro-3,5-dimethyl-1-propylpyrazole

InChI

InChI=1S/C8H13ClN2/c1-4-5-11-7(3)8(9)6(2)10-11/h4-5H2,1-3H3

InChI Key

DZLXWHTVAVLTSF-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=N1)C)Cl)C

Origin of Product

United States

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